molecular formula C23H16ClNO4 B2775947 N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide CAS No. 630057-54-4

N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2775947
CAS No.: 630057-54-4
M. Wt: 405.83
InChI Key: ULNVEGZMYAXOQG-UHFFFAOYSA-N
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Description

“N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic or basic conditions.

    Benzoylation: The benzofuran core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The benzoylated benzofuran is reacted with 4-chlorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of “N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    Ion Channel Modulation: Affecting ion channel function to alter cellular activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with phenoxyacetamide groups but different aromatic substituents.

Uniqueness

“N-(2-benzoylbenzofuran-3-yl)-2-(4-chlorophenoxy)acetamide” is unique due to its specific combination of benzofuran and phenoxyacetamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4/c24-16-10-12-17(13-11-16)28-14-20(26)25-21-18-8-4-5-9-19(18)29-23(21)22(27)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVEGZMYAXOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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